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Compound of Interest

Compound Name: 1,1-Dipropoxyethane

Cat. No.: B089816 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
dipropoxyethane (CAS No. 105-82-8), a key acetal used in various chemical applications. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and

professionals in drug development and chemical synthesis. The information presented is a

compilation of data from various spectral databases and literature sources, supplemented with

predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-dipropoxyethane. The

proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical

environment of each atom in the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,1-dipropoxyethane is characterized by four distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen atoms, causing a downfield shift for

protons on carbons attached to oxygen.
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 4.6 - 4.7 Quartet 1H O-CH-O

b 3.4 - 3.6 Triplet 4H -O-CH₂-CH₂-CH₃

c 1.5 - 1.7 Sextet 4H -O-CH₂-CH₂-CH₃

d 0.9 - 1.0 Triplet 6H -O-CH₂-CH₂-CH₃

e 1.2 - 1.3 Doublet 3H CH-CH₃

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1,1-dipropoxyethane displays five signals, each

corresponding to a unique carbon environment.

Signal Chemical Shift (δ, ppm) Assignment

1 ~100 O-CH-O

2 ~65 -O-CH₂-CH₂-CH₃

3 ~23 -O-CH₂-CH₂-CH₃

4 ~20 CH-CH₃

5 ~10 -O-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dipropoxyethane is dominated by strong C-H and C-O stretching

vibrations. The absence of a broad O-H absorption band around 3300 cm⁻¹ confirms the

absence of alcohol impurities.[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H (alkane) stretching

1470 - 1450 Medium C-H bending

1380 - 1365 Medium C-H bending (methyl)

1150 - 1050 Strong C-O (ether) stretching

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,1-dipropoxyethane results in a

characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 146 is often weak or

absent due to the lability of the acetal functional group. The fragmentation is dominated by α-

cleavage, leading to the formation of stable oxonium ions.[3]

m/z Relative Intensity Assignment

146 Low [M]⁺ (Molecular Ion)

103 High [M - C₃H₇]⁺

87 Medium [M - OC₃H₇]⁺

73 High [C₄H₉O]⁺

45 High [C₂H₅O]⁺

43 Very High [C₃H₇]⁺ (Base Peak)

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data for 1,1-dipropoxyethane.

NMR Spectroscopy
Sample Preparation: A sample of 1,1-dipropoxyethane (10-20 mg) is dissolved in a deuterated

solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
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Instrumentation and Parameters:

Spectrometer: A 400 or 500 MHz NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2.0 s.

Spectral Width: 0 to 120 ppm.

IR Spectroscopy
Sample Preparation: A neat liquid sample of 1,1-dipropoxyethane is placed as a thin film

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the clean KBr/NaCl plates is recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation and Parameters:

Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 35-200.

Ion Source Temperature: 230 °C.

Visualizations
The following diagrams illustrate the structure of 1,1-dipropoxyethane and a typical workflow

for its spectroscopic analysis.
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Molecular Structure of 1,1-Dipropoxyethane
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Caption: Molecular Structure of 1,1-Dipropoxyethane.
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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